molecular formula C10H20N2O B3188619 cis-4-Piperazin-1-yl-cyclohexanol CAS No. 223605-17-2

cis-4-Piperazin-1-yl-cyclohexanol

Cat. No.: B3188619
CAS No.: 223605-17-2
M. Wt: 184.28 g/mol
InChI Key: XXJFHDNRNBKUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-4-piperazin-1-yl-cyclohexanol (PCH) is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It is a cyclohexanol derivative with a piperazine ring attached to it. PCH has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of cis-4-Piperazin-1-yl-cyclohexanol is still not fully understood. However, studies have suggested that it may act by modulating various signaling pathways in the body, including the Wnt/β-catenin pathway and the PI3K/Akt pathway. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory and anti-apoptotic effects. This compound has also been shown to have neuroprotective effects and can improve cognitive function. In addition, this compound has been shown to have anticancer properties and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using cis-4-Piperazin-1-yl-cyclohexanol in lab experiments is its relatively low toxicity compared to other compounds. However, one limitation is that it can be difficult to isolate the cis isomer, which is the more biologically active form. In addition, this compound can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are numerous potential future directions for research on cis-4-Piperazin-1-yl-cyclohexanol. One area of research could be the development of more efficient synthesis methods for the cis isomer of this compound. Another area of research could be the exploration of this compound's potential as a therapeutic agent for other neurological disorders, such as Huntington's disease. In addition, further research could be conducted on this compound's potential as an anticancer agent, including studies on its efficacy in combination with other chemotherapeutic agents.

Scientific Research Applications

Cis-4-Piperazin-1-yl-cyclohexanol has been the subject of numerous scientific studies for its potential applications in various fields. One area of research has been its use as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Another area of research has been the use of this compound as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further research in the field of cancer therapy.

Properties

IUPAC Name

4-piperazin-1-ylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12/h9-11,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJFHDNRNBKUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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